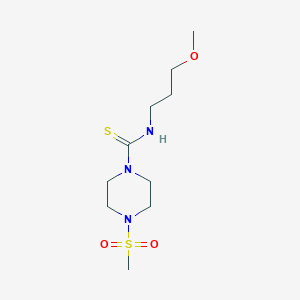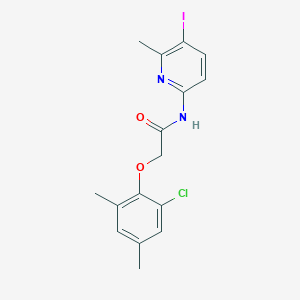![molecular formula C20H23ClN2O3S B4131474 1-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4131474.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the coupling of sulfonyl chlorides with amine or piperidine groups under controlled conditions. For instance, similar derivatives have been synthesized through reactions involving chlorobenzenesulfonyl chloride and piperidine, followed by O-substitution reactions with electrophiles in the presence of sodium hydride and dimethylformamide (DMF) (Khalid et al., 2013). This method could potentially be adapted for synthesizing the compound , emphasizing the importance of controlled reaction conditions and the selection of appropriate reagents.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals crucial aspects like conformation and geometry around sulfur atoms. For example, X-ray crystallography studies have shown that similar compounds crystallize in specific systems, indicating a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). These structural insights are vital for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including N-sulfonation and subsequent reactions with electrophiles to introduce different substituents. These reactions are pivotal in modifying the chemical properties and biological activities of the compounds. The bioactivity of these compounds, such as their antimicrobial properties, can be significantly influenced by the nature of the substituents introduced during synthesis (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the presence of sulfonyl and piperidine groups influences the compound's polarity and, consequently, its solubility in various solvents. Studies focusing on similar compounds provide insights into how structural elements affect these physical properties, although specific data on “1-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide” would be required for a precise analysis.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, depend on their molecular configuration. The electron-withdrawing nature of the sulfonyl group affects the compound's acidity and reactivity towards nucleophilic substitution reactions. Additionally, the configuration of the piperidine and phenyl rings influences the compound's ability to interact with enzymes and receptors, thereby affecting its biological activity (Rehman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-18-8-10-19(11-9-18)27(25,26)23-14-4-7-17(15-23)20(24)22-13-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZVICIFMCRCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4131402.png)
![methyl 4-({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B4131415.png)
![N-1-adamantyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4131428.png)
![4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4131433.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}pentanamide](/img/structure/B4131449.png)
![ethyl ({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4131460.png)
![2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4131465.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4131476.png)
![ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4131483.png)
![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4131485.png)
![N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine](/img/structure/B4131488.png)
![[1-(2-ethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4131496.png)